

Benzyl-PEG6-azide: A Comprehensive Technical Guide to its Applications in Click Chemistry

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Compound of Interest		
Compound Name:	Benzyl-PEG6-azide	
Cat. No.:	B11827847	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-azide has emerged as a versatile and highly valuable reagent in the field of bioconjugation and drug development. Its unique structure, featuring a benzyl group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal azide group, makes it an ideal tool for "click chemistry," a suite of powerful, selective, and high-yielding chemical reactions for covalently linking molecular building blocks. This technical guide provides an in-depth exploration of the applications of Benzyl-PEG6-azide, focusing on its role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Benzyl-PEG6-azide is a key component in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG6 linker enhances aqueous solubility, reduces aggregation, and provides a defined spacer arm to mitigate steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the final conjugate. The terminal azide group is the reactive handle for click chemistry, offering a bioorthogonal ligation strategy that proceeds with high efficiency and specificity under mild, biologically compatible conditions.

Core Applications in Click Chemistry



Benzyl-PEG6-azide is primarily utilized in two main types of click chemistry reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly efficient
 reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an
 azide and a terminal alkyne, catalyzed by a copper(I) species. CuAAC is known for its fast
 reaction kinetics and high yields.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC
 relies on the inherent ring strain of cyclooctyne derivatives (e.g., DBCO, BCN) to react with
 azides, forming a stable triazole. This bioorthogonal reaction is particularly well-suited for
 applications in living systems where the cytotoxicity of copper is a concern.[1]

These reactions have enabled the precise and efficient construction of a wide array of bioconjugates for various applications, including:

- Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]
- PROTACs: Synthesizing heterobifunctional molecules that recruit a target protein to an E3
 ubiquitin ligase for targeted protein degradation.[1][3]
- Bioconjugation and Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and other biomolecules for detection and imaging.
- Drug Delivery and Nanotechnology: Modifying the surface of nanoparticles and other drug delivery vehicles to improve their targeting and biocompatibility.

Quantitative Data

The efficiency of click chemistry reactions involving benzyl azide derivatives is a critical factor in experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions. Note: Much of the available kinetic data has been generated using benzyl azide as a model compound. The presence of the PEG6 linker in **Benzyl-PEG6-azide** may have a minor influence on reaction kinetics, but the data presented here serves as a valuable benchmark.

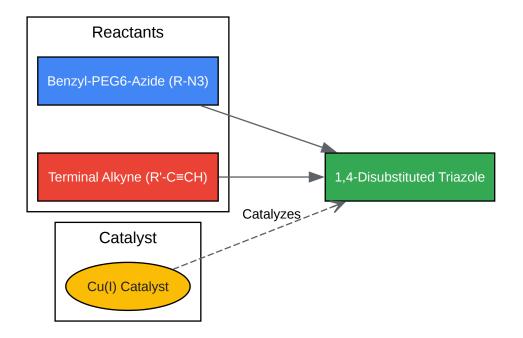


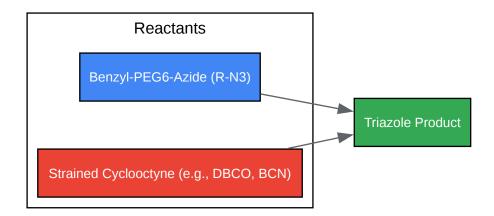
Table 1: Copper(I)-Catalyzed A Cycloaddition (CuAAC) Yields Azide	-		
Alkyne Partner		Typical Isolated Yield (%)	
Phenylacetylene		83 - 98	
Note: Yields are highly depende conditions, including the catalys solvent, temperature, and reacti	t system,		
Table 2: Second-Order Rate Constants for Strain- Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide with Various Cyclooctynes			
Cyclooctyne	Abbreviation	Second-Orde (M ⁻¹ S ⁻¹)	r Rate Constant
Bicyclo[6.1.0]nonyne	BCN	~0.1	
Dibenzocyclooctynol	DIBO	0.057	
Dibenzoazacyclooctyne	DBCO / DIBAC	~1.0	
Note: Rate constants can vary depending on the specific solvent and temperature.			

Signaling Pathways and Experimental Workflows

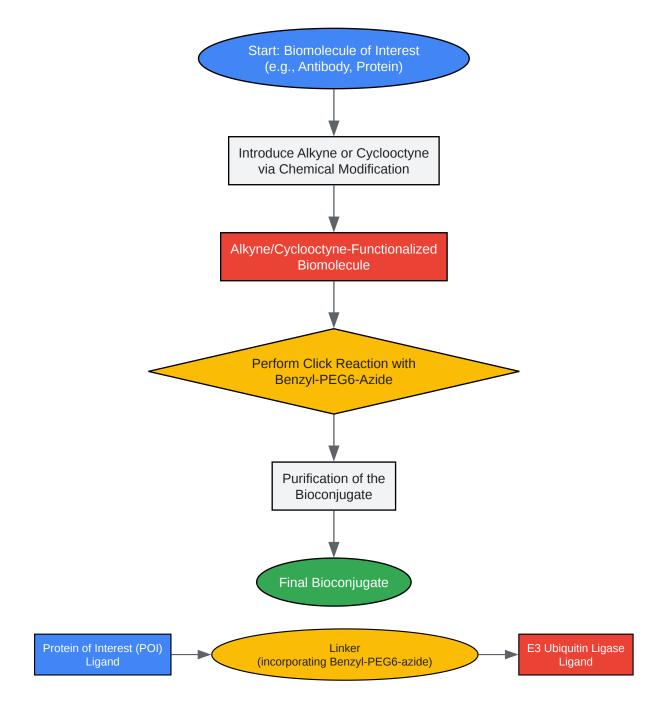
Visualizing the complex processes involved in the application of **Benzyl-PEG6-azide** is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.











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